molecular formula C11H16BNO2S B12093349 Benzeneboronic acid, p-methylthio-, 2,2-iminodiethyl ester CAS No. 73688-90-1

Benzeneboronic acid, p-methylthio-, 2,2-iminodiethyl ester

Cat. No.: B12093349
CAS No.: 73688-90-1
M. Wt: 237.13 g/mol
InChI Key: NIHZKOVNUAYDRG-UHFFFAOYSA-N
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Description

p-Methylthiobenzeneboronic acid 2,2-iminodiethyl ester is an organoboron compound known for its unique chemical properties and applications in various fields of science and industry. This compound is characterized by the presence of a boronic acid group, a methylthio group, and an iminodiethyl ester group, which contribute to its reactivity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of p-Methylthiobenzeneboronic acid 2,2-iminodiethyl ester typically involves the reaction of p-Methylthiobenzeneboronic acid with 2,2-iminodiethyl alcohol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent oxidation. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product .

Industrial Production Methods

Industrial production of p-Methylthiobenzeneboronic acid 2,2-iminodiethyl ester follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

p-Methylthiobenzeneboronic acid 2,2-iminodiethyl ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, borane derivatives, and various substituted boronic esters. These products have significant applications in organic synthesis and material science .

Mechanism of Action

The mechanism of action of p-Methylthiobenzeneboronic acid 2,2-iminodiethyl ester involves its interaction with various molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in chemical biology and medicinal chemistry. The compound’s reactivity is influenced by the electronic properties of the methylthio and iminodiethyl ester groups, which modulate its interaction with target molecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to p-Methylthiobenzeneboronic acid 2,2-iminodiethyl ester include:

Uniqueness

The uniqueness of p-Methylthiobenzeneboronic acid 2,2-iminodiethyl ester lies in its combination of functional groups, which provide distinct reactivity and stability compared to other boronic acids. The presence of the methylthio group enhances its nucleophilicity, while the iminodiethyl ester group offers additional sites for chemical modification .

Properties

CAS No.

73688-90-1

Molecular Formula

C11H16BNO2S

Molecular Weight

237.13 g/mol

IUPAC Name

2-(4-methylsulfanylphenyl)-1,3,6,2-dioxazaborocane

InChI

InChI=1S/C11H16BNO2S/c1-16-11-4-2-10(3-5-11)12-14-8-6-13-7-9-15-12/h2-5,13H,6-9H2,1H3

InChI Key

NIHZKOVNUAYDRG-UHFFFAOYSA-N

Canonical SMILES

B1(OCCNCCO1)C2=CC=C(C=C2)SC

Origin of Product

United States

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